molecular formula C12H22ClF3N2O2 B3236243 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride CAS No. 1365969-60-3

4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride

Cat. No. B3236243
CAS RN: 1365969-60-3
M. Wt: 318.76
InChI Key: PSJIRTNVYUPFRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, has been reported . In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of β-enamine diketones with various N-mono-substituted hydrazines . This affords the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products .

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Compounds structurally related to "4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride" have been investigated for their potential as SERMs. These compounds, including analogs with piperidine moieties, demonstrate estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. Such properties make them suitable for the treatment of conditions like osteoporosis and breast cancer without the adverse effects associated with traditional estrogen therapy (Palkowitz et al., 1997).

Anti-Acetylcholinesterase Activity

Piperidine derivatives, similar to the one , have shown significant anti-acetylcholinesterase (AChE) activity, which is pivotal in the treatment of neurodegenerative disorders such as Alzheimer's disease. The modification of the piperidine nitrogen atom, as seen in these compounds, enhances their activity, indicating the potential of such derivatives in developing new therapeutic agents (Sugimoto et al., 1990).

Serotonin Receptor Modulation

The role of serotonin receptors in cognitive and emotional regulation is well-documented. Compounds with piperidine structures have been studied for their ability to modulate serotonin receptors, offering insights into the treatment of psychiatric disorders such as depression and anxiety. Specifically, 5-HT4 receptor agonists and antagonists derived from piperidine analogs have shown promise in enhancing cognitive performance and treating cognitive dysfunctions (Fontana et al., 1997).

Energy Expenditure and Metabolic Effects

Research has also explored the impact of piperidine derivatives on metabolic rates and energy expenditure. Such studies contribute to the understanding of obesity and metabolic disorders, offering potential pathways for therapeutic intervention. For instance, compounds unrelated to amphetamine but structurally similar to piperidines have shown to increase energy expenditure and reduce body weight in animal models (Massicot et al., 1985).

Safety and Hazards

The safety data sheet for a related compound, N-FMOC-Amino-(3-N-BOC-piperidinyl)carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are becoming very important in modern drug discovery . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl 4-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2.ClH/c1-11(2,3)19-10(18)17-6-4-9(5-7-17)16-8-12(13,14)15;/h9,16H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJIRTNVYUPFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365969-60-3
Record name 1-Piperidinecarboxylic acid, 4-[(2,2,2-trifluoroethyl)amino]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365969-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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